Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate
Description
Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy groups and an acrylate moiety, making it a valuable molecule in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
methyl (E)-3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-24-15-8-4-13(5-9-15)18(22)21-17(19(23)26-3)12-20-14-6-10-16(25-2)11-7-14/h4-12,20H,1-3H3,(H,21,22)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZGBSLOUCVGGZ-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CNC2=CC=C(C=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/NC2=CC=C(C=C2)OC)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with methyl acrylate under controlled conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acrylate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield methoxybenzoic acid derivatives, while reduction can produce methoxyaniline derivatives .
Scientific Research Applications
Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate exerts its effects involves interactions with specific molecular targets. The methoxy groups and acrylate moiety play crucial roles in its reactivity and binding to biological molecules. The pathways involved may include inhibition of enzymes or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-methoxyanilino)benzoate
- Ethyl (4-methoxybenzoyl)aminoacetate
- 4-Methoxybenzoyl chloride derivatives
Uniqueness
Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate, a compound with the molecular formula C19H20N2O5 and CAS number 245039-22-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes methoxy and anilino groups, which are known to influence biological activity. The structural features can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H20N2O5 |
| Molar Mass | 356.37 g/mol |
| CAS Number | 245039-22-9 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in disease processes. Specifically, the methoxy groups may enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Case Studies
- Antiviral Efficacy : A study evaluating compounds similar to this compound found that modifications in the aromatic rings significantly influenced antiviral potency against HBV. Compounds with enhanced A3G levels demonstrated increased inhibition of HBV replication .
- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxicity of related compounds using MTT assays, which measure cell viability post-treatment. Results indicated that certain derivatives possessed selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting a therapeutic window for potential development .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of any new compound. Early studies suggest that compounds in this class exhibit favorable pharmacokinetic properties, including metabolic stability and moderate toxicity profiles in animal models . However, detailed studies on this compound specifically are needed to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
